molecular formula C12H9N3O2 B12121777 3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline

3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B12121777
M. Wt: 227.22 g/mol
InChI Key: YGVQXBVZASITCA-UHFFFAOYSA-N
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Description

3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that features a furan ring fused with an oxadiazole ring and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring . The aniline group can be introduced through subsequent reactions involving suitable amines and formaldehyde in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aniline group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.

Mechanism of Action

The mechanism of action of 3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with various molecular targets. The furan and oxadiazole rings can interact with biological macromolecules, leading to inhibition of specific enzymes or receptors. The aniline group can further enhance these interactions through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the presence of the aniline group, which provides additional sites for chemical modification and enhances its potential biological activity. The combination of the furan and oxadiazole rings also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C12H9N3O2/c13-9-4-1-3-8(7-9)11-14-15-12(17-11)10-5-2-6-16-10/h1-7H,13H2

InChI Key

YGVQXBVZASITCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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